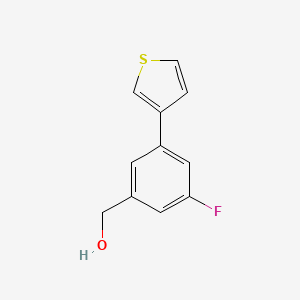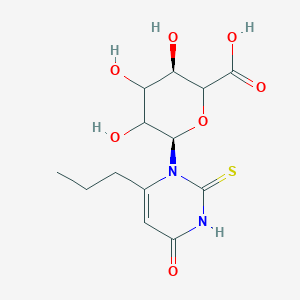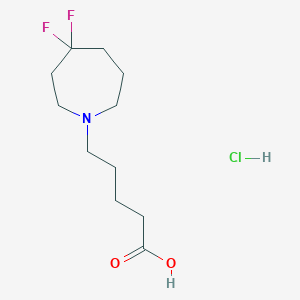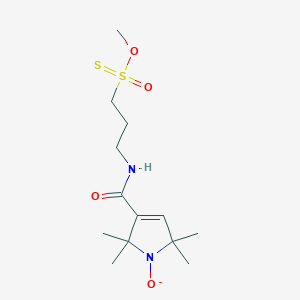
N-(3-methoxysulfonothioylpropyl)-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxysulfonothioylpropyl)-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrole ring, a sulfonothioyl group, and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxysulfonothioylpropyl)-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrrole ring. The pyrrole ring can be synthesized through a Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. The sulfonothioyl group is introduced through a nucleophilic substitution reaction, where a suitable sulfonothioyl chloride reacts with the pyrrole derivative under basic conditions. The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of the pyrrole reacts with an amine in the presence of a coupling agent such as EDC·HCl .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-methoxysulfonothioylpropyl)-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfonothioyl group can be oxidized to form sulfonyl derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(3-methoxysulfonothioylpropyl)-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mecanismo De Acción
The mechanism of action of N-(3-methoxysulfonothioylpropyl)-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
2,3-dimethoxybenzamides: Known for their antioxidant and antibacterial activities.
3-acetoxy-2-methylbenzamides: Exhibits similar biological activities and structural features.
Uniqueness
N-(3-methoxysulfonothioylpropyl)-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxamide is unique due to its combination of a pyrrole ring with a sulfonothioyl group and a carboxamide group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H23N2O4S2- |
|---|---|
Peso molecular |
335.5 g/mol |
Nombre IUPAC |
N-(3-methoxysulfonothioylpropyl)-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxamide |
InChI |
InChI=1S/C13H23N2O4S2/c1-12(2)9-10(13(3,4)15(12)17)11(16)14-7-6-8-21(18,20)19-5/h9H,6-8H2,1-5H3,(H,14,16)/q-1 |
Clave InChI |
HGBNFWIQRMLVPX-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=C(C(N1[O-])(C)C)C(=O)NCCCS(=O)(=S)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


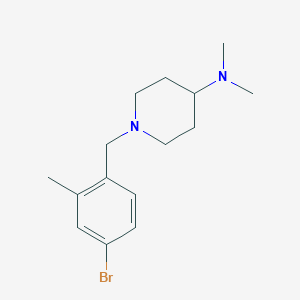
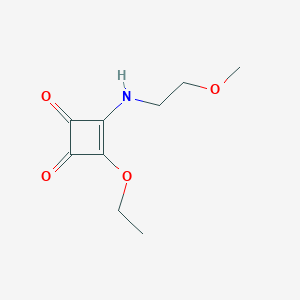
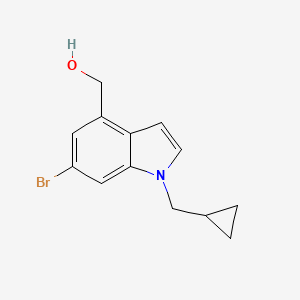
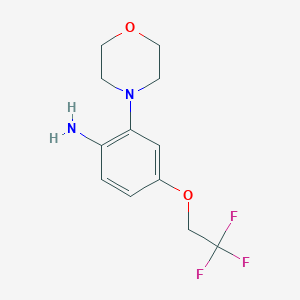
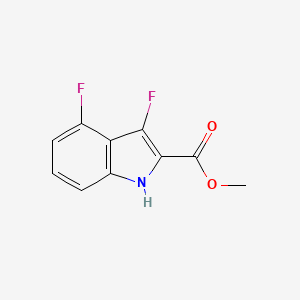

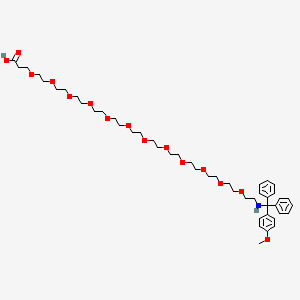
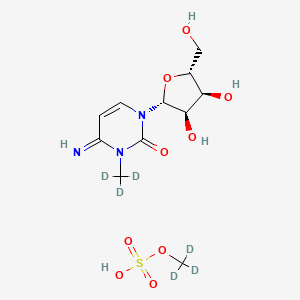
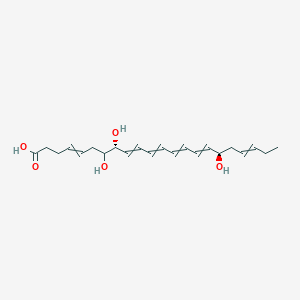

![2-[2-(Diethylamino)ethoxy]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one;hydrochloride](/img/structure/B13722038.png)
